molecular formula C19H16O B1274286 4-Benzyloxy-biphenyl CAS No. 84954-30-3

4-Benzyloxy-biphenyl

Cat. No.: B1274286
CAS No.: 84954-30-3
M. Wt: 260.3 g/mol
InChI Key: URCLAPRSZLWPGP-UHFFFAOYSA-N
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Description

4-Benzyloxy-biphenyl is an organic compound with the molecular formula C19H16O. It consists of a biphenyl core with a benzyloxy group attached to one of the phenyl rings. This compound is known for its applications in organic synthesis and material science due to its unique structural properties.

Scientific Research Applications

4-Benzyloxy-biphenyl has a wide range of applications in scientific research:

Safety and Hazards

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

4-Benzyloxy-biphenyl plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. The compound is known to undergo oxidation at the benzylic position, facilitated by enzymes such as cytochrome P450 . This oxidation process leads to the formation of reactive intermediates that can further interact with other biomolecules. Additionally, this compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles to form new chemical bonds .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound’s oxidation products can induce oxidative stress, leading to changes in gene expression and cellular metabolism . In certain cell types, this compound has been shown to modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of its oxidation products to cellular proteins, leading to enzyme inhibition or activation . For instance, the compound can inhibit the activity of enzymes involved in antioxidant defense, thereby increasing oxidative stress within the cell. Additionally, this compound can interact with DNA, causing changes in gene expression that contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its oxidation products can degrade over time . Long-term exposure to this compound has been associated with sustained oxidative stress and alterations in cellular function. In vitro studies have shown that prolonged exposure can lead to changes in cell morphology and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These effects are dose-dependent, with higher doses leading to more pronounced adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its oxidation at the benzylic position . The compound is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives. These metabolites can further participate in conjugation reactions, such as glucuronidation, which facilitate their excretion from the body. The metabolic flux of this compound and its metabolites can influence the levels of various intermediates in these pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to readily cross cell membranes and accumulate in lipid-rich compartments. This distribution pattern can affect its localization and accumulation within different tissues, influencing its overall biological activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound is often found in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, thereby modulating its activity and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxy-biphenyl can be synthesized through various methods. One common synthetic route involves the reaction of 4-benzyloxychlorobenzene with diphenylborinic anhydride . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques are common in industrial production to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxy-biphenyl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the biphenyl core.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyloxy-biphenyl is unique due to its benzyloxy group, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in specific synthetic applications and material science research.

Properties

IUPAC Name

1-phenyl-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c1-3-7-16(8-4-1)15-20-19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCLAPRSZLWPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389208
Record name 4-Benzyloxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84954-30-3
Record name 4-Benzyloxy-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the liquid crystalline properties of 4-benzyloxy-biphenyl and its derivatives?

A: While this compound itself does not exhibit liquid crystalline properties [], its incorporation into larger molecular structures can induce liquid crystallinity. For instance, when incorporated as a side chain in poly[4-(methacryloxy)hexanoloxy-4'-benzyloxy biphenyl], a nematic phase is observed []. Interestingly, dimeric compounds containing this compound connected to cholesterol through varying alkanedioate linkers demonstrate a range of liquid crystalline behaviors, including smectic and cholesteric phases. This highlights the influence of molecular structure and symmetry on the liquid crystalline properties of these compounds [].

Q2: How can this compound be synthesized?

A: this compound can be synthesized through several routes. One method involves using 4-hydroxybiphenyl as a starting material and subjecting it to a multi-step synthesis including esterification, Friedel-Crafts acetylation, benzylation, chloroform reaction, and catalytic hydrogenolysis. This approach results in an overall yield of 57.8% []. Another study describes its use as a building block in the synthesis of side-chain liquid crystalline polymers, although the specific synthetic details for the this compound precursor are not provided in that particular study [].

Q3: What analytical techniques are used to characterize this compound and its derivatives?

A3: Various analytical methods are employed to characterize this compound and its derivatives. Common techniques include:

  • Nuclear Magnetic Resonance Spectroscopy (NMR): Used to confirm the structure of this compound derivatives, particularly by analyzing proton (1H) NMR spectra [, ].
  • Infrared Spectroscopy (IR): Provides information about the functional groups present in the molecule [].
  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound [].
  • Elemental Analysis: Confirms the elemental composition of the synthesized compound [].
  • Differential Scanning Calorimetry (DSC): Used to study the phase transition behavior of liquid crystalline materials containing this compound [, ].
  • Polarizing Microscopy: Employed to visually observe and characterize the liquid crystalline phases exhibited by compounds containing this compound [].

Q4: Can this compound be used in materials with nonlinear optical properties?

A: Yes, incorporating this compound as a side chain in liquid crystalline polymers can enhance their nonlinear optical properties []. The liquid crystalline nature of the polymer matrix allows for the alignment of the this compound units, which can improve the material's ability to interact with light in a nonlinear manner. This has potential applications in areas such as optical switching and data storage.

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